molecular formula C7H8F2N2O B13296928 4-(2,2-Difluoroethoxy)pyridin-3-amine

4-(2,2-Difluoroethoxy)pyridin-3-amine

Cat. No.: B13296928
M. Wt: 174.15 g/mol
InChI Key: QFIMWDLQXPQFMR-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group at the 4-position and an amine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2,2-Difluoroethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2,2-Difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

4-(2,2-Difluoroethoxy)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H8F2N2O/c8-7(9)4-12-6-1-2-11-3-5(6)10/h1-3,7H,4,10H2

InChI Key

QFIMWDLQXPQFMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(F)F)N

Origin of Product

United States

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